2,3-Dihydro-1,4-benzodioxin-5-ylmethanol
Overview
Description
2,3-Dihydro-1,4-benzodioxin-5-ylmethanol is an organic compound with the molecular formula C9H10O3. It is also known by its IUPAC name, this compound. This compound is characterized by a benzodioxin ring structure with a methanol group attached to it. It is primarily used for research and development purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol typically involves the cyclization of catechol derivatives with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, resulting in the benzodioxin ring structure. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,4-benzodioxin-5-ylmethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The benzodioxin ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid.
Reduction: Formation of 2,3-dihydro-1,4-benzodioxin-5-ylmethane.
Substitution: Formation of various substituted benzodioxin derivatives.
Scientific Research Applications
2,3-Dihydro-1,4-benzodioxin-5-ylmethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and functional groups. The pathways involved may include oxidative stress modulation, signal transduction, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1,4-benzodioxin-5-carboxylic acid
- 2,3-Dihydro-1,4-benzodioxin-5-ylmethane
- 2,3-Dihydro-1,4-benzodioxin-5-ylamine
Uniqueness
2,3-Dihydro-1,4-benzodioxin-5-ylmethanol is unique due to its specific methanol functional group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other benzodioxin derivatives that may have different substituents, leading to varied properties and applications .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3,10H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATIARBIFSKYKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379872 | |
Record name | 2,3-dihydro-1,4-benzodioxin-5-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
274910-19-9 | |
Record name | 2,3-dihydro-1,4-benzodioxin-5-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the interaction between 2,3-dihydro-1,4-benzodioxin-5-ylmethanol and HIV-1 integrase?
A: HIV-1 integrase is an essential enzyme for the replication cycle of the human immunodeficiency virus (HIV). This enzyme enables the integration of viral DNA into the host cell's genome, a crucial step for viral persistence. [] Compounds that can bind to and inhibit HIV-1 integrase are therefore of significant interest as potential antiretroviral therapies. The research paper you provided describes the structural analysis of this compound complexed with the core domain of HIV-1 IN. This structural information provides valuable insights into the binding mode of the compound and its potential mechanism of action.
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